molecular formula C15H14BrN3S B10838843 [(3-Bromophenyl)-m-tolyl-ketone]thiosemicarbazone

[(3-Bromophenyl)-m-tolyl-ketone]thiosemicarbazone

Cat. No.: B10838843
M. Wt: 348.3 g/mol
InChI Key: UUHYYCURIRMTND-NBVRZTHBSA-N
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Description

[(3-Bromophenyl)-m-tolyl-ketone]thiosemicarbazone is a compound that belongs to the class of thiosemicarbazones, which are known for their diverse biological activities. This compound is characterized by the presence of a bromophenyl group, a tolyl group, and a thiosemicarbazone moiety. Thiosemicarbazones have been extensively studied for their potential therapeutic applications, including anticancer, antiviral, and antimicrobial activities .

Preparation Methods

The synthesis of [(3-Bromophenyl)-m-tolyl-ketone]thiosemicarbazone typically involves the reaction of 3-bromophenyl-m-tolyl-ketone with thiosemicarbazide. The reaction is usually carried out in an acidic or basic medium, with ethanol or methanol as the solvent. The reaction conditions, such as temperature and reaction time, can vary depending on the desired yield and purity of the product .

Industrial production methods for thiosemicarbazones often involve large-scale synthesis using similar reaction conditions but with optimized parameters to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process .

Chemical Reactions Analysis

[(3-Bromophenyl)-m-tolyl-ketone]thiosemicarbazone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or methanol, and specific temperature and pressure settings to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of [(3-Bromophenyl)-m-tolyl-ketone]thiosemicarbazone involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit the activity of thioredoxin reductase, an enzyme involved in maintaining cellular redox balance. The compound binds to the active site of the enzyme, disrupting its function and leading to increased oxidative stress in cancer cells . Additionally, it can inhibit topoisomerase activity, preventing DNA replication and inducing cell death in cancer cells .

Properties

Molecular Formula

C15H14BrN3S

Molecular Weight

348.3 g/mol

IUPAC Name

[(E)-[(3-bromophenyl)-(3-methylphenyl)methylidene]amino]thiourea

InChI

InChI=1S/C15H14BrN3S/c1-10-4-2-5-11(8-10)14(18-19-15(17)20)12-6-3-7-13(16)9-12/h2-9H,1H3,(H3,17,19,20)/b18-14+

InChI Key

UUHYYCURIRMTND-NBVRZTHBSA-N

Isomeric SMILES

CC1=CC(=CC=C1)/C(=N\NC(=S)N)/C2=CC(=CC=C2)Br

Canonical SMILES

CC1=CC(=CC=C1)C(=NNC(=S)N)C2=CC(=CC=C2)Br

Origin of Product

United States

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